molecular formula C16H19N5O B11233157 N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine

N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B11233157
M. Wt: 297.35 g/mol
InChI Key: GPOYYMVEFDRGBK-UHFFFAOYSA-N
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Description

(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound featuring a furan ring, a tetrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents include furan-2-carbaldehyde, 2-methylphenylhydrazine, and various catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of a nitro group results in an amine.

Scientific Research Applications

(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can be compared to other compounds with similar structural features:

    (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE: Unique due to its combination of furan and tetrazole rings.

    (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE: Similar compounds may include those with either a furan or tetrazole ring but not both.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C16H19N5O/c1-12-7-4-5-9-14(12)21-15(18-19-20-21)16(2,3)17-11-13-8-6-10-22-13/h4-10,17H,11H2,1-3H3

InChI Key

GPOYYMVEFDRGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C)(C)NCC3=CC=CO3

Origin of Product

United States

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